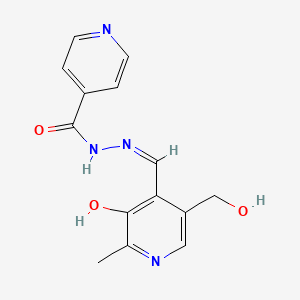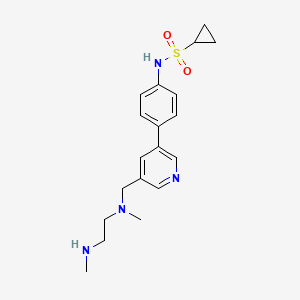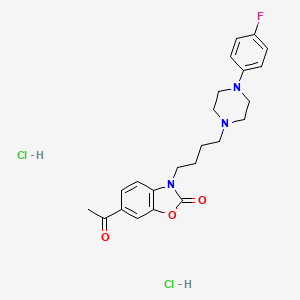
SN79 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SN79 dihydrochloride is a synthetic compound known for its high affinity and selectivity for sigma receptors. It has been extensively studied for its potential therapeutic applications, particularly as a cocaine antagonist and in the treatment of methamphetamine-induced neurotoxicity .
Preparation Methods
The synthesis of SN79 dihydrochloride involves several steps. The key intermediate, 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one, is prepared through a series of reactions including acetylation and cyclization . The final product, this compound, is obtained by reacting the intermediate with hydrochloric acid under controlled conditions .
Chemical Reactions Analysis
SN79 dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly involving the piperazine ring, can yield various analogs with potentially different pharmacological properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SN79 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sigma receptor ligands and their interactions.
Biology: Research has shown its potential in modulating sigma receptors, which play a role in various biological processes.
Medicine: This compound has been studied for its potential to mitigate the effects of cocaine and methamphetamine, making it a candidate for developing treatments for substance abuse disorders
Mechanism of Action
SN79 dihydrochloride exerts its effects primarily through its interaction with sigma receptors. It has a high affinity for sigma-1 and sigma-2 receptors, which are involved in modulating neurotransmitter systems and cellular signaling pathways. By binding to these receptors, this compound can attenuate the effects of stimulants like cocaine and methamphetamine, reducing their neurotoxic and behavioral impacts .
Comparison with Similar Compounds
SN79 dihydrochloride is unique due to its high selectivity and affinity for sigma receptors. Similar compounds include:
AC927: Another sigma receptor antagonist with neuroprotective properties.
CM156: Known for its neuroprotective effects against methamphetamine-induced toxicity.
CM764: An analog of SN79 that stimulates metabolic functions of sigma-2 receptors.
These compounds share similar mechanisms of action but differ in their specific binding affinities and pharmacological profiles, highlighting the uniqueness of this compound in its therapeutic potential.
Properties
Molecular Formula |
C23H28Cl2FN3O3 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
6-acetyl-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1,3-benzoxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C23H26FN3O3.2ClH/c1-17(28)18-4-9-21-22(16-18)30-23(29)27(21)11-3-2-10-25-12-14-26(15-13-25)20-7-5-19(24)6-8-20;;/h4-9,16H,2-3,10-15H2,1H3;2*1H |
InChI Key |
VZPVDNOVEZMOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)CCCCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
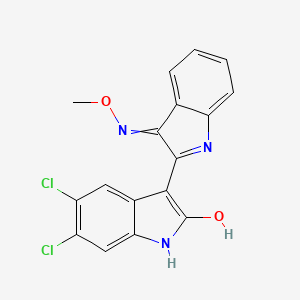
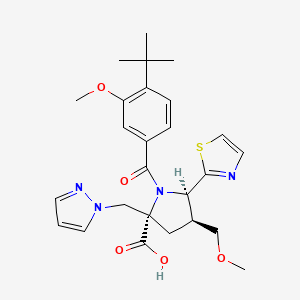
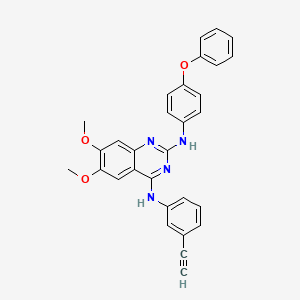

![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
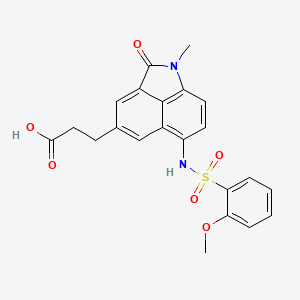
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
